molecular formula C13H8ClF3N2O4S B11027437 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B11027437
M. Wt: 380.73 g/mol
InChI Key: JNWIYCNYLTWLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 2-chloro-5-(trifluoromethyl)aniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution reactions occur .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C13H8ClF3N2O4S

Molecular Weight

380.73 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H8ClF3N2O4S/c14-11-6-1-8(13(15,16)17)7-12(11)18-24(22,23)10-4-2-9(3-5-10)19(20)21/h1-7,18H

InChI Key

JNWIYCNYLTWLBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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